molecular formula C11H17NO2 B14366745 Ethyl 2-cyanooct-7-enoate CAS No. 91340-22-6

Ethyl 2-cyanooct-7-enoate

Cat. No.: B14366745
CAS No.: 91340-22-6
M. Wt: 195.26 g/mol
InChI Key: HMHQTXVGAJWQCX-UHFFFAOYSA-N
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Description

Ethyl 2-cyanooct-7-enoate is an unsaturated ester characterized by a cyano (-CN) group at the second carbon and a terminal double bond (oct-7-enoate). The ester and cyano groups enhance its reactivity, making it a candidate for nucleophilic substitutions or Michael additions .

Properties

CAS No.

91340-22-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 2-cyanooct-7-enoate

InChI

InChI=1S/C11H17NO2/c1-3-5-6-7-8-10(9-12)11(13)14-4-2/h3,10H,1,4-8H2,2H3

InChI Key

HMHQTXVGAJWQCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCC=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyanooct-7-enoate can be synthesized through various methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a suitable precursor, reacts with an alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . Another method involves the esterification of a carboxylic acid with ethanol under acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance reaction rates and yield. The reaction mixture is heated under reflux, and the product is purified through distillation and separation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyanooct-7-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohol.

    Substitution: Derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-cyanooct-7-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of different products, influencing the compound’s biological and chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyanooct-7-enoate shares functional groups with several compounds documented in the evidence. Below is a comparative analysis:

2.1 Ethyl Pyruvate (C₅H₈O₃)
  • Structure : Contains a ketone (C=O) and ester group (, Fig. 2B).
  • Reactivity: The ketone allows for aldol condensations, unlike the cyano group in this compound, which favors nucleophilic attack.
  • Applications: Ethyl pyruvate is used in biomedical research for anti-inflammatory properties, whereas this compound’s unsaturated chain may suit polymer or agrochemical synthesis .
2.2 Ethyl 2-Phenylacetoacetate (C₁₂H₁₄O₃)
  • Structure : Features a phenyl ring and acetoacetate ester ().
  • Reactivity: The phenyl group stabilizes enolate intermediates, enabling keto-enol tautomerism. In contrast, the cyano group in this compound likely enhances electrophilicity at the α-carbon.
  • Synthesis: Prepared via Claisen condensation, whereas this compound may require cyanoalkylation of ethyl acrylate derivatives .
2.3 Ethyl 4-Cyanobenzoate (C₁₀H₉NO₂)
  • Structure: Aromatic ester with a para-cyano substituent ().
  • Reactivity: The electron-withdrawing cyano group activates the aromatic ring for electrophilic substitution, differing from the aliphatic reactivity of this compound.
  • Applications: Used in liquid crystals or pharmaceuticals; the aliphatic chain of this compound may offer flexibility in designing surfactants or plasticizers .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Functional Groups Key Reactivity Applications
This compound C₁₁H₁₅NO₂ Ester, cyano, alkene Nucleophilic addition Polymer precursors, agrochemicals
Ethyl pyruvate C₅H₈O₃ Ester, ketone Aldol condensation Biomedical research
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Ester, keto, phenyl Keto-enol tautomerism Pharmaceuticals, dyes
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ Ester, cyano (aromatic) Electrophilic substitution Liquid crystals, drugs

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